

Common experimental errors with 1-(4-Methoxyphenyl)guanidine hydrochloride

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Compound of Interest

Compound Name: 1-(4-Methoxyphenyl)guanidine
hydrochloride

Cat. No.: B1322528

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Technical Support Center: 1-(4-Methoxyphenyl)guanidine hydrochloride

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with **1-(4-Methoxyphenyl)guanidine hydrochloride**.

Frequently Asked Questions (FAQs)

Q1: What is **1-(4-Methoxyphenyl)guanidine hydrochloride** and what are its primary applications in research?

A1: **1-(4-Methoxyphenyl)guanidine hydrochloride** is an aryl guanidine derivative. Guanidine-containing compounds are explored for a wide range of biological activities due to their ability to form strong interactions with biological targets.[1][2] Specifically, aryl guanidines are investigated as inhibitors of various enzymes and as potential therapeutic agents.[3] 1-(4-Methoxyphenyl)guanidine and similar structures have been investigated as potential inhibitors of Mitogen- and Stress-Activated Kinase 1 (MSK1), a key enzyme in inflammatory signaling pathways.[3] Therefore, its primary research applications are in drug discovery and development, particularly for inflammatory diseases and cancer.[3][4]

Q2: What are the general handling and storage recommendations for **1-(4-Methoxyphenyl)guanidine hydrochloride**?

A2: **1-(4-Methoxyphenyl)guanidine hydrochloride** should be handled in a well-ventilated area, wearing appropriate personal protective equipment, including gloves, safety glasses, and a lab coat.^{[5][6][7]} It is a crystalline powder and should be stored in a tightly sealed container in a cool, dry place to prevent moisture absorption, as guanidine derivatives can be hygroscopic.^{[5][7]} For long-term storage, keeping it at -20°C is recommended.^[8]

Q3: What is the expected solubility of **1-(4-Methoxyphenyl)guanidine hydrochloride**?

A3: While specific solubility data for **1-(4-Methoxyphenyl)guanidine hydrochloride** is not readily available, general solubility trends for aryl guanidines can be informative. The guanidine group itself imparts good water solubility, especially in its protonated hydrochloride salt form.^[9] However, the presence of the aromatic methoxyphenyl group will increase its lipophilicity. Therefore, it is expected to be soluble in aqueous buffers, though potentially less so than unsubstituted guanidine hydrochloride. It will likely have good solubility in polar organic solvents like DMSO and ethanol. One study noted that a similar bisarylguanidine was the most water-soluble compound in its series.^[10]

Troubleshooting Guides

Synthesis and Purification

Problem: Low yield during the synthesis of **1-(4-Methoxyphenyl)guanidine hydrochloride**.

Potential Cause	Troubleshooting Step
Incomplete reaction	Monitor the reaction progress using an appropriate technique (e.g., TLC, LC-MS). Consider extending the reaction time or slightly increasing the temperature.
Side reactions	The synthesis of substituted guanidines can sometimes be challenging. Ensure that the starting materials are pure and the reaction conditions are strictly followed. In some cases, alternative synthetic routes may need to be explored. [11]
Difficult purification	Purification of guanidine derivatives can be complicated by their high polarity. Consider using a different chromatography stationary phase or a different solvent system for purification. In some cases, crystallization might be a more effective purification method.

Problem: Difficulty in removing impurities after synthesis.

Potential Cause	Troubleshooting Step
Co-eluting impurities in chromatography	Optimize the chromatography conditions (e.g., gradient, solvent system, stationary phase). Consider using a different purification technique, such as preparative HPLC.
Residual starting materials	Ensure the reaction has gone to completion. If not, consider adjusting the stoichiometry of the reactants.
Salt formation with other anions	During workup, ensure that the desired hydrochloride salt is selectively formed. This can sometimes be achieved by careful pH adjustment and choice of solvents.

In Vitro Assays (e.g., Kinase Assays)

Problem: Inconsistent or non-reproducible results in an MSK1 kinase assay.

Potential Cause	Troubleshooting Step
Compound precipitation in assay buffer	Visually inspect the assay wells for any signs of precipitation. Determine the solubility of 1-(4-Methoxyphenyl)guanidine hydrochloride in the specific assay buffer used. If solubility is an issue, consider preparing a more concentrated stock in DMSO and diluting it further in the assay, ensuring the final DMSO concentration is low and consistent across all wells.
Compound instability in aqueous buffer	The stability of guanidine derivatives can be pH-dependent. ^{[12][13]} Prepare fresh solutions of the compound for each experiment. Assess the stability of the compound in the assay buffer over the time course of the experiment.
Interference with assay components	Guanidinium compounds can sometimes interfere with assay readouts, for example, by causing protein aggregation or fluorescence quenching. ^[14] Run appropriate controls, such as the compound in the absence of the enzyme or substrate, to check for assay interference.
Off-target effects	At higher concentrations, 1-(4-Methoxyphenyl)guanidine hydrochloride may inhibit other kinases or proteins in the assay system. Determine the IC ₅₀ value and use the compound at concentrations relevant to its potency. Consider testing against a panel of related kinases to assess selectivity.

Problem: The compound appears to be a potent inhibitor, but the results are not validated in secondary assays.

Potential Cause	Troubleshooting Step
False positive due to assay interference	Guanidine-containing compounds can sometimes act as pan-assay interference compounds (PAINS).[14] This can be due to various mechanisms, including aggregation, reactivity, or interference with the detection method (e.g., fluorescence).[14][15] It is crucial to perform orthogonal assays with different detection methods to confirm the inhibitory activity.
Non-specific inhibition	The compound may be acting through a non-specific mechanism, such as protein denaturation at high concentrations, a known property of guanidine hydrochloride.[12] Confirm that the inhibition is dose-dependent and reversible.
Compound degradation	The compound may be unstable under the conditions of the secondary assay. Re-evaluate the stability of the compound under the new assay conditions.

Cell-Based Assays

Problem: Observed cytotoxicity is not correlated with the intended target inhibition.

Potential Cause	Troubleshooting Step
General cytotoxicity of guanidine compounds	Guanidine-based compounds can exhibit cytotoxicity, especially at higher concentrations. [1] Determine the cytotoxic concentration (CC50) in the cell line being used and compare it to the concentration required for target engagement (EC50). Ensure that the concentrations used for studying the mechanism of action are well below the cytotoxic threshold.
Off-target effects in a cellular context	The compound may be affecting other cellular pathways, leading to toxicity.[8] Consider using a structurally related but inactive control compound to differentiate between on-target and off-target effects. A knockout or knockdown of the intended target (MSK1) in the cell line can also help to validate that the observed phenotype is target-dependent.
Membrane disruption	The cationic nature of the guanidinium group can lead to interactions with cell membranes, potentially causing disruption and cell death.[1] This is a known mechanism of antimicrobial activity for some guanidine compounds.[1] Evaluate membrane integrity using assays such as LDH release or propidium iodide staining.

Experimental Protocols & Data

Solubility of Guanidine Hydrochloride in Various Solvents

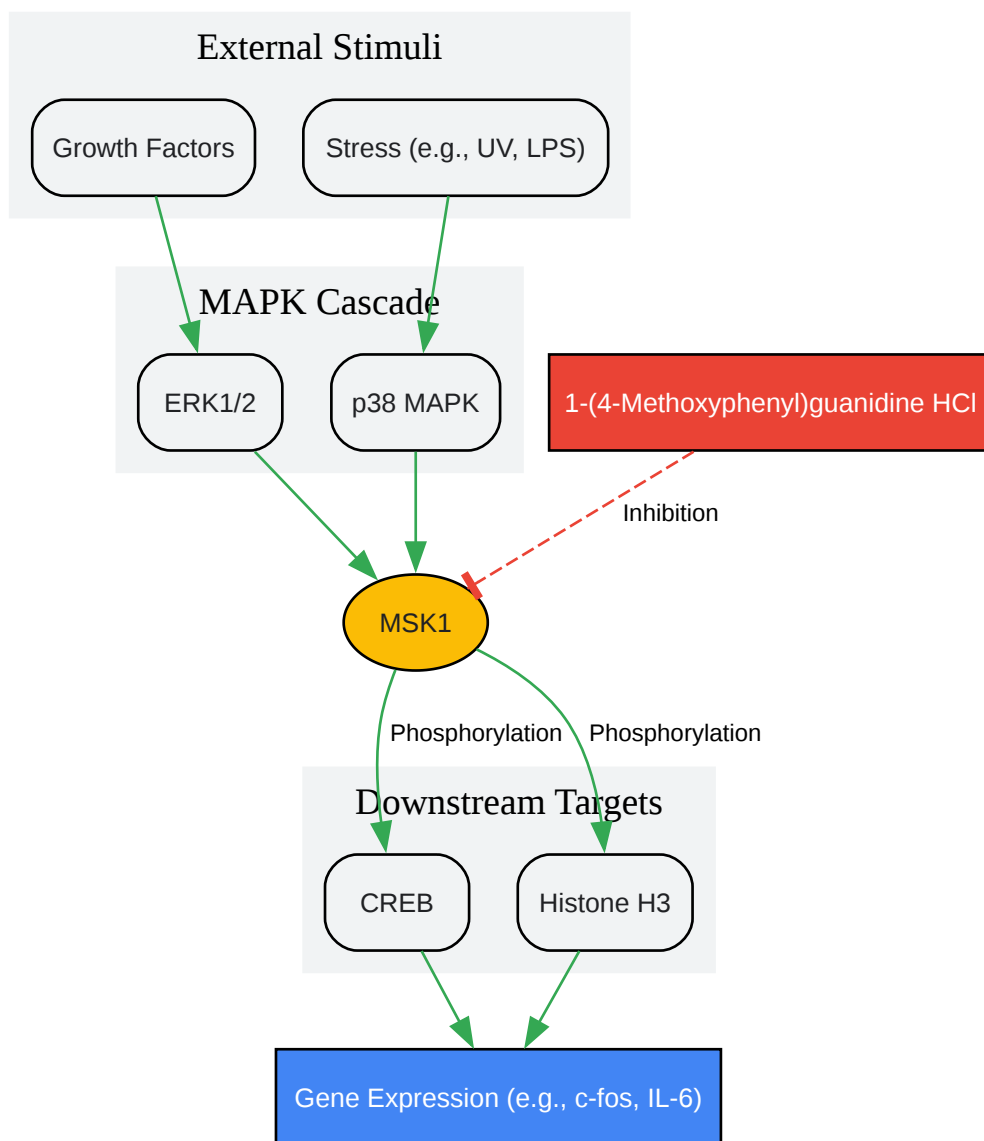
While specific data for **1-(4-Methoxyphenyl)guanidine hydrochloride** is limited, the following table for the parent compound, guanidine hydrochloride, can provide a general reference.

Solvent	Solubility (g/100 mL at 20°C)
Water	215[9]

pKa of Aryl Guanidines

The basicity of aryl guanidines is influenced by substituents on the aryl ring. While guanidine itself is a strong base ($\text{pK}_a \approx 13.6$), N-aryl substitution generally lowers the pK_a .^[3] A study on a series of aryl guanidines reported pK_a values in the range of 7-8.^[16] The methoxy group on the phenyl ring of 1-(4-Methoxyphenyl)guanidine is an electron-donating group, which would be expected to slightly increase the basicity compared to an unsubstituted phenylguanidine.

Visualizations



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